![molecular formula C12H13N3O4S2 B1326688 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid CAS No. 1119451-24-9](/img/structure/B1326688.png)
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid
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Description
Synthesis Analysis
In the first paper, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized through a multi-step process. This involved converting organic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The structures of the synthesized compounds in the first paper were elucidated using modern spectroscopic techniques . While the exact structure of this compound is not provided, the use of spectroscopic methods such as NMR, IR, and mass spectrometry would likely be instrumental in determining its structure, given the similarities in the chemical framework.
Chemical Reactions Analysis
The first paper does not detail reactions specific to this compound but does describe the synthesis of related sulfonamide compounds, which involves nucleophilic substitution reactions and the use of sodium hydride as a base . The second paper discusses the functionalization reactions of a pyrazole derivative, which, while not directly related, indicates the type of chemical transformations that aromatic carboxylic acids can undergo .
Physical and Chemical Properties Analysis
Neither paper provides information on the physical and chemical properties of this compound. However, based on the properties of similar compounds discussed in the papers, one could infer that the compound may exhibit solid-state properties at room temperature and could have specific spectroscopic features that would aid in its identification and purity assessment . The biological evaluation mentioned in the first paper also suggests that related compounds have the potential for biological activity, which could be an important aspect of the physical and chemical properties analysis for the target compound .
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis of new derivatives containing the 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid moiety and evaluating their antimicrobial properties. For instance:
- Patel et al. (2009) synthesized new pyridine derivatives, including those with benzothiadiazole groups, showing considerable antibacterial activity (Patel & Agravat, 2009).
- In another study, Patel et al. (2011) reported the synthesis of pyridine derivatives with substituted benzothiazoles, which exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Similarly, Patel and Agravat (2007) synthesized new pyridine derivatives, demonstrating antibacterial and antifungal activities (Patel & Agravat, 2007).
Biological Screening
Other research has delved into the synthesis of new compounds with potential biological applications:
- Khalid et al. (2016) synthesized compounds including the 1,3,4-oxadiazole and piperidine sulfonyl groups, assessing their biological activities like enzyme inhibition (Khalid et al., 2016).
- Aziz‐ur‐Rehman et al. (2017) focused on the synthesis of new compounds with 1,3,4-oxadiazole and sulfamoyl piperidine functionalities, which showed promising antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Other Applications
- Bryce (1984) explored the use of piperidine-1-sulphenyl chloride, a related compound, as a sulfur-transfer reagent in the preparation of sulfur-nitrogen heterocycles (Bryce, 1984).
- In the field of agriculture, Zhao et al. (2006) synthesized a compound closely related to this compound, identified as a potent plant elicitor (Zhao et al., 2006).
Synthesis of Related Compounds
- Research by Chen Zhao (2002) involved the synthesis of carboxyl benzothiadiazole, a compound structurally related to this compound, used as an inducer of systemic acquired resistance in plants (Chen Zhao, 2002).
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c16-12(17)8-3-2-6-15(7-8)21(18,19)10-5-1-4-9-11(10)14-20-13-9/h1,4-5,8H,2-3,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDZPZPIGJZCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165872 |
Source
|
Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119451-24-9 |
Source
|
Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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